Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride
CAS No.:
Cat. No.: VC13495538
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2O2 |
|---|---|
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | methyl imidazo[1,2-a]pyridine-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11;/h2-6H,1H3;1H |
| Standard InChI Key | SPZWZNLBQSHSLQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CN2C1=NC=C2.Cl |
| Canonical SMILES | COC(=O)C1=CC=CN2C1=NC=C2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The methyl ester group at the 8-position introduces steric and electronic effects, while the hydrochloride salt improves aqueous solubility. The molecular formula is C₉H₉ClN₂O₂, with a molecular weight of 212.64 g/mol (calculated for the free base; hydrochloride adds 36.46 g/mol) .
Key Structural Features:
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Imidazo[1,2-a]pyridine core: A planar, aromatic system enabling π-π interactions with biological targets.
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Methyl ester (-COOCH₃): Enhances lipophilicity (LogP: ~1.12) and serves as a metabolically labile group .
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Hydrochloride salt: Improves crystallinity and bioavailability by increasing water solubility .
Physicochemical Data
Table 1 summarizes critical physicochemical properties derived from experimental and computational studies :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₉H₉ClN₂O₂ | Chemsrc, PubChem |
| Molecular Weight | 212.64 g/mol (free base) | Calculated |
| Exact Mass | 212.0353 g/mol | High-resolution MS |
| Partition Coefficient (LogP) | 1.12 | Computational estimation |
| Polar Surface Area (PSA) | 43.6 Ų | Topological analysis |
| Solubility | >10 mg/mL in DMSO | Experimental data |
Synthesis and Reaction Pathways
Metal-Free Condensation Strategies
Recent advances in imidazo[1,2-a]pyridine synthesis emphasize eco-friendly, catalyst-free approaches. A notable method involves the condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes under solventless conditions. For example, reacting 2-aminopyridine with bromomalonaldehyde in ethanol–water media yields 3-carbaldehyde-substituted imidazo[1,2-a]pyridines via an enamine intermediate . This pathway avoids transition metals, reducing purification challenges and environmental impact .
Mechanistic Insights:
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Nucleophilic Attack: The exocyclic amine of 2-aminopyridine attacks the electrophilic carbon of the α-halo carbonyl compound.
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Cyclization: Intramolecular dehydration forms the imidazole ring.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Acid-Catalyzed Cyclizations
Strong acids like p-toluenesulfonic acid (pTSA) or sulfuric acid facilitate ketimine formation and subsequent cyclization. For instance, pTSA promotes the reaction between 2-aminopyridine and 1,3-dichloroacetone, yielding 3-chloroimidazo[1,2-a]pyridines as major products . The choice of acid influences regioselectivity: pTSA favors ketimine intermediates, while sulfuric acid enables dual catalysis for mixed products .
Pharmacological Applications
Antimicrobial Activity
The methyl ester derivative exhibits broad-spectrum activity:
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Gram-positive bacteria: MIC = 4 µg/mL against Staphylococcus aureus.
Research Trends and Future Directions
Targeted Drug Delivery
Nanoparticle formulations (e.g., PLGA-based systems) enhance the compound’s tumor accumulation and reduce off-target toxicity. Recent in vivo studies show a 60% reduction in tumor volume compared to free drug administration .
Structure-Activity Relationship (SAR) Studies
Modifications at the 3- and 6-positions significantly alter bioactivity:
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